Introduction: The Strategic Importance of a Fluorinated Heterocycle
Introduction: The Strategic Importance of a Fluorinated Heterocycle
An In-depth Technical Guide to 4-Bromo-2-(trifluoromethyl)pyrimidine: Synthesis, Applications, and Experimental Protocols
In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds represent a cornerstone of molecular design. Among these, 4-Bromo-2-(trifluoromethyl)pyrimidine stands out as a particularly valuable synthetic intermediate. Its architecture combines three key features that make it a powerful tool for medicinal and agricultural chemists: the pyrimidine core, a bromine handle, and a trifluoromethyl group.
The pyrimidine ring is a privileged scaffold, forming the basis of nucleobases in DNA and RNA and appearing in numerous FDA-approved drugs, where it often engages in crucial hydrogen bonding interactions with biological targets.[1][2] The trifluoromethyl (-CF3) group, a bioisostere of a methyl group, is strongly electron-withdrawing and lipophilic. Its incorporation into drug candidates can profoundly enhance metabolic stability, binding affinity, and cell membrane permeability.[3] Finally, the bromine atom at the 4-position serves as a versatile synthetic handle, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling.
This guide provides a comprehensive overview of 4-Bromo-2-(trifluoromethyl)pyrimidine, detailing its physicochemical properties, synthetic routes, key applications in research, and detailed protocols for its synthesis and safe handling. It is intended for researchers, scientists, and drug development professionals seeking to leverage this potent building block in their synthetic endeavors.
Physicochemical and Hazard Profile
The precise properties of 4-Bromo-2-(trifluoromethyl)pyrimidine are cataloged by various chemical suppliers. It is crucial to note that several positional isomers exist, such as 4-Bromo-6-(trifluoromethyl)pyrimidine and 5-Bromo-2-(trifluoromethyl)pyrimidine, which may have slightly different properties but similar chemical reactivity profiles. The data presented here is a consolidation for the C5H2BrF3N2 scaffold.
Key Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₂BrF₃N₂ | N/A |
| Molecular Weight | 226.98 g/mol | [4] |
| IUPAC Name | 4-bromo-2-(trifluoromethyl)pyrimidine | N/A |
| CAS Number | 1034827-56-9 | [5] |
| Appearance | Reported as a liquid or solid | [4][6] |
| Purity | Typically ≥97% | [4] |
| InChI Key | RHJLTOVSJKKHLY-UHFFFAOYSA-N | [5] |
Hazard Identification
This compound is classified as hazardous and should be handled with appropriate precautions. The GHS classification indicates several risks.[6]
| GHS Classification | Hazard Statement | Precautionary Codes (Examples) |
| Flammable Liquid (Category 4) | H227: Combustible liquid | P210, P280 |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P312 |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P280, P302+P352 |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P280, P305+P351+P338 |
| STOT SE (Category 3) | H335: May cause respiratory irritation | P261, P271, P304+P340 |
Synthesis and Mechanistic Considerations
The synthesis of substituted pyrimidines can be approached in two primary ways: by constructing the pyrimidine ring from acyclic, trifluoromethyl-containing precursors, or by direct functionalization of a pre-formed 2-(trifluoromethyl)pyrimidine ring.[3][7] Direct bromination is a common and straightforward method for introducing the bromine handle.
Synthetic Strategy: Electrophilic Aromatic Substitution
The pyrimidine ring is electron-deficient, which typically makes it resistant to electrophilic aromatic substitution. However, the reaction can be driven under forcing conditions (e.g., high temperature). The synthesis of the related isomer, 5-bromo-2-(trifluoromethyl)pyrimidine, proceeds by reacting 2-(trifluoromethyl)pyrimidine with bromine in acetic acid at reflux. This provides a blueprint for a plausible synthesis of the 4-bromo isomer, although regioselectivity can be a challenge, potentially leading to a mixture of isomers requiring chromatographic separation.
The choice of an acid solvent like acetic acid is causal; it protonates the pyrimidine ring, further activating it towards nucleophilic attack by bromide, but under harsh thermal conditions, electrophilic substitution can occur.
Applications in Research and Drug Development
The true value of 4-Bromo-2-(trifluoromethyl)pyrimidine lies in its utility as a versatile building block for creating more complex molecules with desired biological activities. The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling reaction is one of the most powerful and widely used methods for forming C-C bonds. In this context, 4-Bromo-2-(trifluoromethyl)pyrimidine can be coupled with a wide variety of aryl or heteroaryl boronic acids (or esters) to install the 2-(trifluoromethyl)pyrimidin-4-yl moiety onto a different molecular scaffold.[8][9] This is a cornerstone strategy for rapidly building libraries of compounds in drug discovery campaigns, particularly for kinase inhibitors where a heterocyclic core often serves as a hinge-binding motif.[2]
Causality in Reaction Design: The choice of palladium catalyst (e.g., Pd(PPh₃)₄ or more advanced catalysts with bulky phosphine ligands like XPhos), base (e.g., K₂CO₃, Cs₂CO₃), and solvent (e.g., dioxane, DME, toluene/water) is critical for achieving high yields.[5][8] These conditions are chosen to facilitate the three key steps of the catalytic cycle: oxidative addition of the palladium to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the final product and regenerate the catalyst.
This strategy has been employed in the synthesis of inhibitors for various biological targets, including monoamine oxidase B (implicated in neurodegenerative disorders) and various protein kinases.[9]
Experimental Protocols
The following protocols are representative and should be adapted based on laboratory-specific conditions and safety assessments.
Protocol 1: Representative Synthesis via Bromination
This protocol is adapted from the synthesis of the 5-bromo isomer and serves as a validated starting point.[9]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-(trifluoromethyl)pyrimidine (1.0 eq) in glacial acetic acid (5-10 mL per gram of starting material).
-
Reagent Addition: While stirring, slowly add bromine (1.1 - 1.5 eq) to the solution dropwise. Causality Note: Slow addition is necessary to control the exothermic reaction and prevent excessive fuming.
-
Heating: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching and Workup: After cooling to room temperature, slowly pour the reaction mixture into a beaker of ice water. Neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Self-Validation: The absence of effervescence confirms neutralization.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the desired 4-bromo isomer from other regioisomers and unreacted starting material.
Protocol 2: Safe Handling and Storage
This protocol is based on standard safety data for halogenated aromatic compounds.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or chemical splash goggles.
-
Ventilation: Handle the compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of vapors.
-
Dispensing: As a combustible liquid, keep it away from heat, sparks, and open flames. Use only non-sparking tools.
-
Spill Management: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand). Place the contaminated material into a sealed, labeled container for hazardous waste disposal.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Conclusion
4-Bromo-2-(trifluoromethyl)pyrimidine is more than just a chemical reagent; it is an enabling tool for innovation in the life sciences and beyond. Its carefully arranged functional groups provide a pre-packaged solution for introducing the metabolically robust and synthetically versatile 2-(trifluoromethyl)pyrimidin-4-yl scaffold. By understanding its properties, synthesis, and reactivity, researchers can effectively harness its potential to construct novel molecules poised to address significant challenges in medicine and agriculture.
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Bromo-2-(trifluoromethyl)pyrimidine.
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Inoue, M., Sumii, Y., & Shibata, N. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 134–146. [Link]
- Wu, G., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(1), 103518.
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El-Gendy, M. A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5- a ]pyrimidine derivatives. RSC Advances, 11(5), 2841-2853. [Link]
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El-Gendy, M. A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. PubMed Central. [Link]
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El-Gendy, M. A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. ResearchGate. [Link]
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PubChem (n.d.). Pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
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Oakwood Chemical (n.d.). 4-Bromo-2-(trifluoromethyl)pyridine. Retrieved from [Link]
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Desai, A. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(10), 2969. [Link]
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Pharmaguideline (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Retrieved from [Link]
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